molecular formula C12H12O B8574891 (64A) 4-Cyclopropylindan-1-one

(64A) 4-Cyclopropylindan-1-one

Cat. No.: B8574891
M. Wt: 172.22 g/mol
InChI Key: GDIIUIVNPYYLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(64A) 4-Cyclopropylindan-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-cyclopropyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H12O/c13-12-7-6-10-9(8-4-5-8)2-1-3-11(10)12/h1-3,8H,4-7H2

InChI Key

GDIIUIVNPYYLHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3CCC(=O)C3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a toluene (6.0 mL) solution of 4-bromoindan-1-one (300 mg, 1.42 mmol), water (0.30 mL), cyclopropyl borate (158 mg, 1.85 mmol), potassium phosphate (1.05 g, 4.97 mmol), tricyclohexylphosphine (a 0.48 M toluene solution, 0.295 mL, 0.142 mmol), and palladium acetate (16 mg, 0.071 mmol) were sequentially added, and the resulting mixture was stirred under a nitrogen atmosphere at 100° C. for 4 hours. After the reaction solution was cooled to room temperature, water was added thereto, and the organic matter was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, then dried over anhydrous sodium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 80:20 (v/v)), whereby the objective title compound was obtained as a light yellow solid (211 mg, yield: 86%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
cyclopropyl borate
Quantity
158 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

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